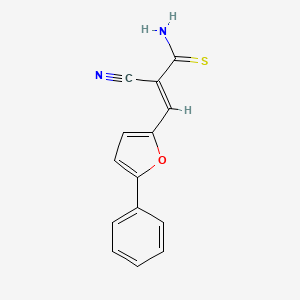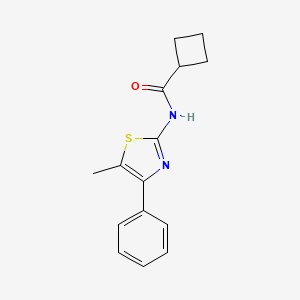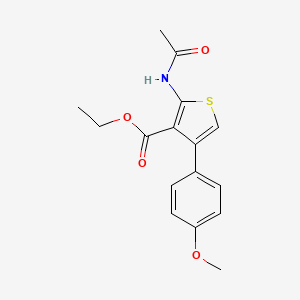
2-cyano-3-(5-phenyl-2-furyl)-2-propenethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(5-phenyl-2-furyl)-2-propenethioamide, also known as CPPT, is a compound that has been extensively studied for its potential use in scientific research. CPPT is a thioamide compound that is commonly used in the field of medicinal chemistry due to its unique properties.
作用機序
The mechanism of action of 2-cyano-3-(5-phenyl-2-furyl)-2-propenethioamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. This compound has also been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit the activity of tyrosinase, which is an enzyme that plays a role in the production of melanin. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a role in the breakdown of acetylcholine.
実験室実験の利点と制限
One of the main advantages of using 2-cyano-3-(5-phenyl-2-furyl)-2-propenethioamide in lab experiments is its potent antitumor activity. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising compound for the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research of 2-cyano-3-(5-phenyl-2-furyl)-2-propenethioamide. One potential direction is the development of new cancer treatments based on the use of this compound. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising compound for the development of new cancer treatments. Another potential direction is the study of the mechanism of action of this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for this compound may also be a promising direction for future research.
合成法
The synthesis of 2-cyano-3-(5-phenyl-2-furyl)-2-propenethioamide involves the reaction of 5-phenyl-2-furancarboxaldehyde with thiosemicarbazide in the presence of acetic acid. The reaction yields this compound, which can be purified by recrystallization. The purity of the compound can be confirmed by using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
2-cyano-3-(5-phenyl-2-furyl)-2-propenethioamide has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c15-9-11(14(16)18)8-12-6-7-13(17-12)10-4-2-1-3-5-10/h1-8H,(H2,16,18)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWMMMPJOCYOFU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5725455.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5725457.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B5725460.png)

![4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)
![7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5725469.png)


![5-chloro-N'-{4-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B5725481.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)